molecular formula C26H29N5O2 B2563263 2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate CAS No. 840463-14-1

2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate

Cat. No.: B2563263
CAS No.: 840463-14-1
M. Wt: 443.551
InChI Key: QLSOGUMJVYFAOJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-19(2)18-33-26(32)21(16-27)24-25(29-23-11-7-6-10-22(23)28-24)31-14-12-30(13-15-31)17-20-8-4-3-5-9-20/h3-11,19,21H,12-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSOGUMJVYFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced via nucleophilic substitution reactions, where benzyl chloride reacts with piperazine in the presence of a base like sodium hydroxide.

    Attachment of the Cyanoacetate Group: The final step involves the reaction of the quinoxaline derivative with cyanoacetic acid or its ester in the presence of a base such as sodium ethoxide, leading to the formation of the cyanoacetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

The interaction of 2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate with serotonin receptors suggests potential applications in treating mood disorders and cognitive dysfunctions. Studies indicate that compounds with similar structures modulate neurotransmitter release, influencing mood and cognition.

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the modulation of signaling pathways relevant to cell proliferation and apoptosis.

Case Study 1: Neuropharmacological Effects

A study focusing on the pharmacological evaluation of similar quinoxaline derivatives highlighted their potential in modulating serotonin receptor activity, leading to improved mood regulation in preclinical models .

Case Study 2: Anticancer Activity

Research conducted on quinoxaline derivatives has shown promising results against various cancer cell lines, indicating that modifications to the structure can enhance cytotoxicity. The specific role of the benzylpiperazine moiety in these effects warrants further investigation.

Summary Table of Applications

Application AreaDescription
NeuropharmacologyPotential treatment for mood disorders through serotonin receptor modulation
Anticancer ActivityCytotoxic effects against cancer cell lines
Antiviral PropertiesPossible efficacy against viral infections (e.g., Zika virus)

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate involves its interaction with molecular targets such as serotonin receptors. The benzylpiperazine moiety is known to interact with the serotonin type 3 (5-HT3) receptor, potentially modulating neurotransmitter release and influencing mood and cognition . The quinoxaline core may also interact with other receptors or enzymes, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Analysis of Provided Evidence

The target molecule contains a quinoxaline core, benzylpiperazine moiety, and cyanoacetate ester, which are absent in the pesticides listed .

Critical Limitations

  • No Direct Data: Neither evidence source provides data on the target compound’s synthesis, physicochemical properties, or biological activity.
  • Structural Disparity: The pesticides in (e.g., triazines, triazoles) lack the quinoxaline and benzylpiperazine pharmacophores critical to the target compound’s likely applications (e.g., kinase inhibition, CNS modulation).
  • Outdated References: The evidence dates to 1999–2001, whereas research on quinoxaline derivatives and benzylpiperazine-containing compounds has advanced significantly in the past two decades.

Recommendations for Future Research

To address this gap, the following steps are advised:

Literature Review

  • Search specialized databases (SciFinder, Reaxys) for studies on: Quinoxaline derivatives (e.g., vatalanib, quinoxaline-based kinase inhibitors). Benzylpiperazine analogs (e.g., compounds targeting serotonin/dopamine receptors). Cyanoacetate esters (e.g., prodrugs or intermediates in medicinal chemistry).

Comparative Analysis Framework

If data were available, a comparison could include:

Parameter Target Compound Analog 1 (e.g., Vatalanib) Analog 2 (e.g., 1-Benzylpiperazine)
Core Structure Quinoxaline Quinoxaline Benzylpiperazine
Key Moieties Cyanoacetate ester Carboxamide Benzyl group
Biological Target Hypothetical kinase VEGF receptor Serotonin receptor
Solubility (logP) N/A 3.2 2.1
Synthetic Route N/A Pd-catalyzed coupling Alkylation

Experimental Data Needs

  • Physicochemical Properties : LogP, pKa, crystallinity (via WinGX or similar tools ).
  • Biological Activity : Assays for kinase inhibition, receptor binding, or cytotoxicity.
  • SAR Studies: Modifications to the quinoxaline, benzylpiperazine, or ester groups to optimize efficacy.

Biological Activity

2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C26H29N5O2\text{C}_{26}\text{H}_{29}\text{N}_{5}\text{O}_{2}

Key Features:

  • Quinoxaline Core: Known for its diverse biological activities, particularly in neuropharmacology.
  • Benzylpiperazine Moiety: Associated with interactions at various neurotransmitter receptors, notably serotonin receptors.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT3 receptor. This interaction may modulate neurotransmitter release, influencing mood and cognitive functions. Additionally, the compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzylpiperazine derivatives. For instance, a class of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs demonstrated significant protection against Zika virus (ZIKV) in vitro. These compounds exhibited a dose-dependent reduction in cytopathic effects (CPE), suggesting a promising avenue for further research into antiviral applications .

Anticancer Properties

A related study focused on pyrroloquinoxaline derivatives showed promising results against human leukemia cell lines (HL60, K562, U937). These compounds displayed notable cytotoxicity, indicating that modifications to the quinoxaline structure could enhance anticancer activity .

Case Studies

StudyFocusFindings
Zika Virus Inhibition Evaluation of benzylpiperazine derivativesCompound 3p significantly reduced ZIKV RNA replication and protein expression at low micromolar concentrations .
Anti-Leukemic Activity Cytotoxicity against leukemia cell linesDerivatives exhibited potent cytotoxic effects across multiple cell lines, suggesting a viable path for drug development .

Synthesis and Pharmacological Evaluation

The synthesis of this compound involves several key steps:

  • Formation of the Quinoxaline Core: Achieved through condensation reactions.
  • Introduction of the Benzylpiperazine Group: Via nucleophilic substitution.
  • Attachment of Cyanoacetate Group: Finalized through reactions with cyanoacetic acid or its esters.

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